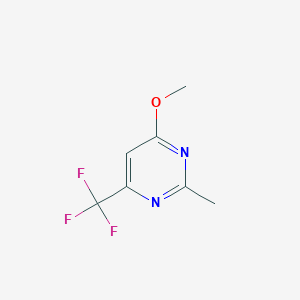
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction, reducing the overall production cost .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine carboxylic acids.
Reduction: Formation of pyrimidine alcohols.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form stable complexes with enzymes and receptors, thereby modulating their activity. This interaction can inhibit or activate various biochemical pathways, depending on the target .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine
- 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine
- 4-Methoxy-2-methyl-6-(trifluoromethyl)pyridine
Uniqueness
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of a methoxy group and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C7H7F3N2O |
|---|---|
Peso molecular |
192.14 g/mol |
Nombre IUPAC |
4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H7F3N2O/c1-4-11-5(7(8,9)10)3-6(12-4)13-2/h3H,1-2H3 |
Clave InChI |
NDBQOTGMQQRYFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


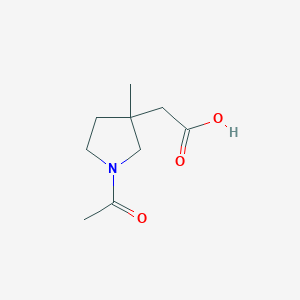


![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)

![3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride](/img/structure/B15306377.png)

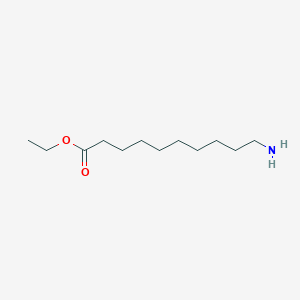
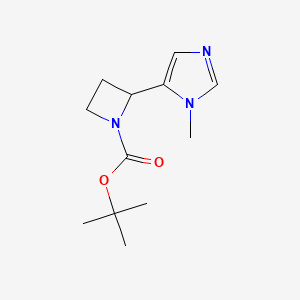
![2H-Pyrazolo[3,4-c]pyridin-3-amine, 4,5,6,7-tetrahydro-](/img/structure/B15306400.png)
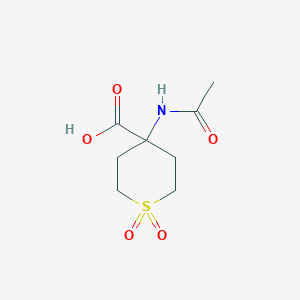
![[(Furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B15306422.png)
![tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate](/img/structure/B15306430.png)
